3-Methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid
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Overview
Description
3-Methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound is part of the pyrrolo[1,2-a]thieno[2,3-d]pyrimidine family, which is known for its diverse biological and chemical properties[_{{{CITATION{{{_1{3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo [1,2-a]thieno 2,3-d ....
Mechanism of Action
Target of Action
Similar compounds have been reported to act as thrombin inhibitors .
Mode of Action
Based on its structural similarity to other thrombin inhibitors, it may bind to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, a key step in the blood clotting process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid typically involves multi-step organic reactions[_{{{CITATION{{{1{3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo [1,2-a]thieno [2,3-d ...](https://www.sigmaaldrich.com/US/en/product/princetonbiomolecularresearchinc/pri444785130?context=bbe). One common approach is the cyclization of appropriate precursors under acidic or basic conditions[{{{CITATION{{{1{3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo [1,2-a]thieno 2,3-d .... The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the formation of the desired product[{{{CITATION{{{_1{3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo [1,2-a]thieno 2,3-d ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity[_{{{CITATION{{{1{3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo [1,2-a]thieno 2,3-d .... The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in the production process[{{{CITATION{{{_1{3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo [1,2-a]thieno 2,3-d ....
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo [1,2-a]thieno 2,3-d ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2)[_{{{CITATION{{{_1{3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo [1,2-a]thieno 2,3-d ....
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{_1{3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo [1,2-a]thieno 2,3-d ....
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)[_{{{CITATION{{{_1{3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo [1,2-a]thieno 2,3-d ....
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications[_{{{CITATION{{{_1{3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo [1,2-a]thieno 2,3-d ....
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry[_{{{CITATION{{{1{3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo [1,2-a]thieno [2,3-d ...](https://www.sigmaaldrich.com/US/en/product/princetonbiomolecularresearchinc/pri444785130?context=bbe). Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules[{{{CITATION{{{1{3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo [1,2-a]thieno 2,3-d .... Additionally, it can be used as a building block for the development of new materials with advanced properties[{{{CITATION{{{_1{3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo [1,2-a]thieno 2,3-d ....
Comparison with Similar Compounds
When compared to other similar compounds, 3-Methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid stands out due to its unique structural features[_{{{CITATION{{{_1{3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo [1,2-a]thieno 2,3-d .... Similar compounds include:
4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid
Ethyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate
These compounds share similar core structures but differ in their substituents and functional groups, leading to variations in their chemical and biological properties[_{{{CITATION{{{_1{3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo [1,2-a]thieno 2,3-d ....
Properties
IUPAC Name |
4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-5-7-9(17-8(5)11(15)16)12-6-3-2-4-13(6)10(7)14/h2-4H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMSUQZPVGUTNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3CCCC3=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821155 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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